2,2-Dimethylbutane, also known as neohexane, is a doubly-branched C6 alkane isomer notable for its compact molecular structure containing a quaternary carbon. As a colorless, highly flammable liquid, it is a component of gasoline and is used as a high-octane anti-knock additive. Its distinct physical properties, such as a low boiling point and specific freezing point, differentiate it from other hexane isomers, making it suitable for specialized solvent applications and as a reference molecule in catalysis and combustion research. Procurement of 2,2-dimethylbutane is often driven by its superior performance in internal combustion engines and its unique chemical stability compared to less-branched isomers.
While all hexane isomers share the molecular formula C6H14, substituting 2,2-dimethylbutane with its linear or less-branched counterparts like n-hexane or 2-methylpentane can lead to significant performance degradation and process incompatibility. The unique quaternary carbon center in 2,2-dimethylbutane results in substantial, non-negotiable differences in Research Octane Number (RON), boiling point, and oxidative stability. For applications in high-performance fuels, engine knocking would drastically increase if a low-RON isomer like n-hexane were used. In chemical synthesis and process chemistry, differences in volatility and reactivity among isomers require distinct handling protocols and reactor conditions; direct substitution would compromise yield, purity, and operational safety.
2,2-Dimethylbutane provides significantly higher resistance to autoignition ('knocking') in spark-ignition engines compared to linear or singly-branched hexane isomers. Its Research Octane Number (RON) is approximately 91.8, which is over 3.6 times higher than that of n-hexane (RON 25) and substantially greater than 2-methylpentane (RON 75). While its RON is lower than the highly-branched 2,3-dimethylbutane (RON 103.1), it offers a distinct performance profile that is critical for specific fuel formulations.
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | 91.8 |
| Comparator Or Baseline | n-hexane (RON 25), 2-methylpentane (RON 75) |
| Quantified Difference | +66.8 points vs n-hexane; +16.8 points vs 2-methylpentane |
| Conditions | Standard Cooperative Fuel Research (CFR) engine test per ASTM D2699. |
This quantifiable improvement in octane rating directly translates to higher engine efficiency and prevention of engine damage, making it a required component for high-performance gasoline blends.
2,2-Dimethylbutane has a boiling point of 49.7 °C, which is markedly lower than all other C6 isomers. For comparison, the straight-chain n-hexane boils at 68.7 °C, and the closely related branched isomer 2,3-dimethylbutane boils at 58 °C. This lower boiling point makes it more volatile, which is a critical parameter for applications requiring rapid evaporation or for use in specific temperature-controlled reaction systems.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 49.7 °C |
| Comparator Or Baseline | n-hexane (68.7 °C), 2,3-dimethylbutane (58 °C) |
| Quantified Difference | 19 °C lower than n-hexane; 8.3 °C lower than 2,3-dimethylbutane |
| Conditions | Atmospheric pressure (760 mmHg). |
This specific volatility dictates its suitability for processes where controlled, low-temperature evaporation is necessary, and makes it unsuitable as a drop-in replacement for less volatile isomers in established workflows.
In studies of low-temperature oxidation (below 800 K), 2,2-dimethylbutane demonstrates significantly lower reactivity compared to its isomers. Experimental data from jet-stirred reactors shows that n-hexane is the most reactive isomer, followed by the methyl-pentanes. 2,2-dimethylbutane is less reactive than the methyl-pentane isomers, and only 2,3-dimethylbutane is less reactive still. This reduced reactivity is attributed to its molecular structure, which lacks the more easily abstractable secondary hydrogen atoms found in linear or less-branched alkanes.
| Evidence Dimension | Relative Reactivity in Low-Temperature Oxidation (<800 K) |
| Target Compound Data | Less reactive than n-hexane and methyl-pentanes |
| Comparator Or Baseline | n-hexane (most reactive isomer), 2-methylpentane (intermediate reactivity) |
| Quantified Difference | Qualitatively ranked as the second least reactive C6 isomer |
| Conditions | Jet-stirred reactor, atmospheric pressure, stoichiometric conditions (550-1000 K). |
This higher stability makes 2,2-dimethylbutane a preferred reference compound or stable reaction medium in combustion research and a more robust precursor where undesirable side-oxidations must be minimized.
As a component in aviation gasoline and high-performance automotive fuels, where its high Research Octane Number (RON) of ~92 is essential to prevent engine knocking and allow for higher compression ratios, leading to greater engine efficiency and power output.
Used as a reference fuel or probe molecule in fundamental combustion studies and in research on catalytic reforming and isomerization. Its distinct, lower reactivity in low-temperature oxidation compared to other isomers provides a crucial baseline for developing and validating kinetic models of hydrocarbon combustion.
Serves as a component in solvent systems where high volatility and rapid, low-temperature evaporation are required. Its boiling point of 49.7 °C allows it to be easily removed from reaction mixtures or surfaces under mild conditions where less volatile isomers like n-hexane (BP 69 °C) would persist.
Utilized as a raw material in the synthesis of certain agrochemicals. Its specific branched structure is integral to building the final active molecule, and substitution with other isomers would fail to produce the target compound.
Flammable;Irritant;Health Hazard;Environmental Hazard